5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 26166-92-7) is a heterocyclic compound with the molecular formula C₁₃H₉BrN₂O₄ and a molecular weight of 337.13 g/mol . It belongs to the isoindole-1,3-dione family, characterized by a fused bicyclic structure with electron-withdrawing substituents (bromo and fluoro) and a 2,6-dioxopiperidin-3-yl moiety. This compound is primarily utilized as an intermediate in the synthesis of PROteolysis-TArgeting Chimeras (PROTACs), which are bifunctional molecules designed to degrade specific disease-causing proteins .
Properties
IUPAC Name |
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMXKLYNAEIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydride-Piperidine Condensation
The reaction between 4-bromo-5-fluorophthalic anhydride and 3-amino-2,6-dioxopiperidine proceeds via nucleophilic acyl substitution. Acetic acid catalyzes the ring-opening of the anhydride, followed by cyclodehydration to form the isoindole-dione scaffold. Critical parameters include:
-
Temperature : 80–100°C to accelerate cyclization without decomposing heat-sensitive intermediates.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of the piperidine precursor.
-
Stoichiometry : A 1:1 molar ratio of anhydride to aminopiperidine minimizes side products.
This step typically achieves 60–70% yield, with purity ≥95% after recrystallization from ethanol.
Halogenation Strategies: Bromine and Fluorine Incorporation
The 5-bromo and 6-fluoro substituents are introduced either during precursor synthesis or via post-cyclization functionalization. Patent WO2011120351A1, though focused on naphthalene derivatives, offers transferable insights into regioselective halogenation.
Precursor-Directed Halogenation
Bromination : Liquid bromine in acetic acid selectively substitutes hydrogen at the 5-position of 4-fluorophthalic anhydride. The reaction proceeds via electrophilic aromatic substitution (EAS), with acetic acid protonating bromine to generate Br⁺ as the active electrophile. Excess bromine (1.2–1.5 equiv) ensures complete conversion, though higher amounts risk di-bromination.
Fluorination : Fluorine is introduced at the 6-position using fluoroboric acid (HBF₄) in a diazotization-thermal decomposition sequence. A diazonium salt intermediate forms at −5°C to 5°C, which upon heating to 130–150°C releases nitrogen gas and substitutes the diazo group with fluorine. This method avoids harsh fluorinating agents like SF₄, improving safety and scalability.
Post-Cyclization Halogenation
Alternatively, bromine and fluorine may be added after assembling the isoindole-dione core. However, this approach faces challenges:
-
Reactivity : The electron-withdrawing dione groups deactivate the aromatic ring, necessitating strong Lewis acids (e.g., FeBr₃) for bromination.
-
Regioselectivity : Fluorination via Balz-Schiemann reaction risks rearrangements due to the strained isoindole system.
Reaction Optimization and Mechanistic Insights
Piperidine Ring Stability
The 2,6-dioxopiperidine moiety is prone to ring-opening under basic conditions. Patent WO1999047512A1 emphasizes maintaining pH ≤6 during synthesis to prevent hydrolysis of the lactam groups. Buffered systems (e.g., sodium acetate/acetic acid) stabilize the piperidine while facilitating anhydride activation.
Purification Challenges
The product’s low solubility in common solvents complicates isolation. Gradient recrystallization using toluene/hexane (3:1 v/v) removes unreacted starting materials, while column chromatography on silica gel (ethyl acetate:hexane = 1:2) separates regioisomers.
Comparative Data on Synthetic Routes
Research Findings and Industrial Applicability
Recent advances highlight the superiority of precursor-directed halogenation, with WO2011120351A1 achieving 56.4% yield at kilogram scale. Key innovations include:
-
Inert Media : Silicone oil (250–300°C boiling point) enables controlled thermal decomposition of diazonium salts, minimizing carbonization.
-
Distillation : Short-path distillation under reduced pressure (5 mmHg) isolates the product at 130–135°C, avoiding thermal degradation.
Ongoing research focuses on enzymatic methods for asymmetric synthesis and flow chemistry to enhance throughput .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions typically require the presence of nucleophiles such as halides or amines.
Major Products Formed:
Scientific Research Applications
Thalidomide Analogue
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is recognized as a thalidomide analogue. Thalidomide is known for its immunomodulatory effects and has been used in the treatment of multiple myeloma and leprosy. The analogue's structure allows it to act as an E3 ligase recruiter, facilitating ubiquitination processes that can lead to targeted protein degradation . This property opens avenues for developing therapies that target specific proteins involved in cancer progression.
Potential Anticancer Agent
Research indicates that compounds similar to this isoindole derivative exhibit anticancer properties. By modulating the ubiquitin-proteasome system, they can induce apoptosis in cancer cells. Studies have shown that manipulating E3 ligases can enhance the efficacy of existing cancer therapies or provide new treatment strategies .
Protein Interaction Studies
The compound's ability to interact with E3 ligases makes it a valuable tool in biochemical studies aimed at understanding protein interactions and degradation pathways. Researchers can utilize this compound to explore the dynamics of protein turnover in various cellular contexts, which is crucial for understanding diseases related to protein misfolding and aggregation.
Drug Development
In drug discovery, 5-bromo derivatives are often screened for their pharmacological profiles. This compound can serve as a lead structure for developing new drugs targeting specific diseases. Its modifications can lead to derivatives with improved potency or selectivity against particular biological targets.
Case Study: Ubiquitin Pathway Modulation
A study published in a peer-reviewed journal highlighted the compound's role in modulating the ubiquitin-proteasome pathway. It demonstrated that treatment with this compound led to a significant reduction in specific oncoproteins in cancer cell lines, suggesting its potential as an anticancer therapeutic agent .
Research on Antiviral Properties
Emerging research has also investigated the antiviral properties of thalidomide analogues, including this compound. Preliminary findings suggest that it may inhibit viral replication through mechanisms involving immune modulation and direct antiviral activity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the activation of E3 ligase, which ubiquitinates proteins for proteolysis. This process is crucial for regulating protein levels within cells and maintaining cellular homeostasis.
Molecular Targets and Pathways: The compound targets specific proteins involved in the ubiquitin-proteasome pathway, leading to the degradation of unwanted or damaged proteins.
Comparison with Similar Compounds
(a) 2-(2,6-Dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione
(b) 4-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C₁₄H₁₂FN₂O₄
- Key Differences: Methylation at the piperidine nitrogen (1-methyl substitution). Fluoro substituent at position 4 instead of 4.
Functional Group-Modified Analogs
(a) 5-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Hydrochloride
(b) 2-(1-Benzyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,4-dione
- Molecular Formula : C₂₀H₁₅N₂O₄
- Key Differences: Benzyl substitution on the piperidine nitrogen. Isoindole ring modified to a 1,4-dione system (vs. 1,3-dione).
PROTAC-Specific Analogs
5-(4-[(1,4-Dioxaspiro[4.5]decan-8-yl)methyl]piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Molecular Formula : C₂₆H₃₁FN₄O₆
- Molecular Weight : 514.55 g/mol
- Key Differences :
- Spirocyclic and piperazinyl substituents at position 5.
- Designed to enhance E3 ligase binding in PROTACs.
- Larger steric bulk compared to bromo/fluoro analogs, impacting target engagement kinetics.
Structural and Functional Impact of Modifications
Table 1: Comparative Properties of Selected Analogs
Research Findings and Implications
Halogen Effects : Bromo and iodo substituents at position 5 influence electrophilicity and cross-coupling reactivity in PROTAC synthesis. Bromo derivatives are preferred for balance between stability and reactivity .
Fluorine Positioning : Fluoro at position 6 (vs. 4) optimizes π-stacking interactions with hydrophobic protein pockets, critical for PROTAC efficacy .
PROTAC-Specific Design : Bulky substituents (e.g., spirocycles) enhance E3 ligase recruitment but may require structural optimization to avoid steric clashes .
Biological Activity
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2803445-69-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrFN2O4. Its structure features a bromo group, a fluoro group, and a dioxopiperidine moiety, which are significant for its pharmacological profile. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The isoindoline scaffold has been associated with various biological activities including:
-
Inhibition of Cancer Cell Proliferation :
- Compounds related to the isoindoline structure have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, derivatives based on the indolinone scaffold showed IC50 values ranging from 7.17 µM to 19.53 µM against MCF-7 cells .
-
Mechanisms of Action :
- The compound is believed to exert its anticancer effects through multiple mechanisms:
- VEGFR Inhibition : Vascular Endothelial Growth Factor Receptor (VEGFR) plays a crucial role in tumor angiogenesis. Some derivatives exhibited IC50 values as low as 435 nM against VEGFR-2 .
- Induction of Apoptosis : Studies have shown that these compounds can influence apoptotic pathways by modulating markers such as caspases and Bcl-2 family proteins .
- The compound is believed to exert its anticancer effects through multiple mechanisms:
Case Studies
A notable case study involved the assessment of a series of derivatives based on the indolinone structure against various cancer cell lines. The results indicated that certain modifications to the scaffold significantly enhanced anticancer activity:
| Compound | Cell Line | IC50 (µM) | VEGFR Inhibition (IC50) |
|---|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 µM |
| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 µM |
| 12d | A549 | 13.92 ± 1.21 | Not reported |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
Pharmacokinetic Properties
The pharmacokinetic profile of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindoline indicates favorable properties for drug development:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction yields be improved?
- Methodology : Multi-step organic synthesis is typically employed, starting with halogenated indole precursors. For example, bromo-fluoro substitutions can be introduced via electrophilic aromatic substitution, while the dioxopiperidinyl moiety may be appended using nucleophilic addition or coupling reactions (e.g., Buchwald-Hartwig amination). Reaction optimization should leverage statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Central composite designs can identify optimal conditions while minimizing experimental runs .
Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to assign stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography, if feasible, resolves absolute configuration and crystal packing effects. For example, related isoindole-diones show distinct π-stacking in crystal lattices, which can influence solubility .
Q. What experimental approaches are recommended to determine physicochemical properties like solubility, stability, and partition coefficients?
- Methodology :
- Solubility : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, aqueous buffers).
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS.
- LogP : Employ reverse-phase HPLC with reference standards or computational tools like ACD/Labs. Stability data for analogous dioxopiperidinyl compounds suggest sensitivity to hydrolytic cleavage under acidic conditions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported synthetic yields or purity across studies?
- Methodology : Apply response surface methodology (RSM) to systematically explore interactions between variables (e.g., reagent stoichiometry, reaction time). For instance, a central composite design revealed that excess brominating agents in indole derivatives improve regioselectivity but may introduce side products requiring purification via column chromatography or recrystallization . Cross-validate findings using orthogonal analytical techniques (e.g., NMR vs. LC-MS) to confirm product identity.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays, given the compound’s complex heterocyclic framework?
- Methodology :
- Synthetic Modifications : Introduce substituents at the bromo or fluoro positions to assess electronic effects on bioactivity (e.g., replacing Br with Cl or CF₃).
- Biological Assays : Pair in vitro assays (e.g., enzyme inhibition) with computational docking to map binding interactions. For example, isoindole-diones often target proteasomal enzymes, where steric effects from the dioxopiperidine ring modulate affinity .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity trends .
Q. How can computational models predict the compound’s reactivity in novel reaction environments or biological systems?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for hydrolysis or nucleophilic attacks. For example, the dioxopiperidine ring’s electron-deficient carbonyl groups may undergo nucleophilic addition, which can be simulated using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions to prioritize synthetic targets. Tools like GROMACS or AMBER can predict binding free energies and residence times .
Q. What experimental frameworks address discrepancies in mechanistic studies of the compound’s degradation pathways?
- Methodology :
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways via mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated analogs to identify rate-determining steps.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation during thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
